molecular formula C10H11BrO3 B1280325 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane CAS No. 98015-07-7

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

Cat. No. B1280325
CAS RN: 98015-07-7
M. Wt: 259.1 g/mol
InChI Key: DKBDCPFMXOLYID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar structure was synthesized from an aryl methyl ether precursor in five steps with an overall yield of 34% . Another study reported the synthesis of a 2-methyl-1,3-dioxolane derivative with a 75% yield using bromination . These methods suggest that the synthesis of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" could potentially be achieved through similar synthetic routes, possibly involving the bromination of a methoxyphenyl-substituted 1,3-dioxolane.

Molecular Structure Analysis

The molecular structure and conformation of a related dioxane compound were analyzed using NMR and X-ray diffraction, revealing that the molecule exists in a chair conformation with equatorial orientation of the substituents . Although the compound is a dioxolane, not a dioxane, this information can be useful in predicting its conformational preferences, as both dioxolanes and dioxanes share a similar heterocyclic ether backbone.

Chemical Reactions Analysis

The reactivity of related compounds includes reactions such as ketalization, which was optimized for a dioxolane derivative with an 85% yield . The cationic polymerization of a methylene-substituted dioxolane derivative was also studied, indicating that the methoxy substituents on the benzene ring can influence the polymerization and cyclization reactions . These studies suggest that "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" may also undergo similar chemical transformations, with its reactivity potentially influenced by the bromo and methoxy substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting points, and stability of dioxolane derivatives can be influenced by their substituents and the overall molecular structure . The presence of bromo and methoxy groups in the compound of interest would likely affect its polarity, reactivity, and interaction with solvents and other chemicals.

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • Wagner–Meerwein Rearrangement : The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane underwent Wagner–Meerwein rearrangement in formic acid, demonstrating the compound's reactivity and potential for chemical transformations (Hasegawa et al., 1993).
  • One-Step Synthesis of Triazolones : A one-step synthesis method for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was developed, showcasing the compound's utility in creating complex molecules (Vijaya Raj & Narayana, 2006).

Photochromic and Optical Properties

  • Photochromic Diarylethene Synthesis : The synthesis of 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, a compound similar in structure to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, demonstrated its use in creating photochromic materials with potential applications in optical recording (Ding et al., 2013).

Polymer Synthesis and Applications

  • Polymerization Behavior : The polymerization of related compounds like 2-aryl-5-methylene-1,3-dioxolan-4-ones highlighted the potential of using 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane derivatives in the field of polymer chemistry (Zeuner et al., 1995).
  • Thermal Degradation of Polymers : Research into the thermal degradation of polymers like poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] could inform the stability and degradation pathways of polymers derived from similar dioxolane compounds (Coskun et al., 1998).

Nanoparticle Formation

  • Fluorescence Emission Nanoparticles : The creation of nanoparticles from polyfluorenes, which involved compounds like (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, showed the potential for using similar dioxolane derivatives in the development of bright, emission-tuned nanoparticles (Fischer et al., 2013).

Safety And Hazards

As with any chemical compound, handling “2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity.


Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity if it’s intended to be a drug.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBDCPFMXOLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458051
Record name 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

CAS RN

98015-07-7
Record name 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methoxy-benzaldehyde (45.25 g), ethylene glycol (52.22 g) and 4-toluenesulphonic acid (0.4 g) in toluene (400 mL) is heated at reflux for 5 hours using a Dean and Stark apparatus to remove water formed in the reaction. The reaction mixture is washed five times with water (500 mL) and evaporated giving 2-(2-bromo-5-methoxyphenyl)-[1,3]dioxolane (51.9 g) as a yellow liquid.
Quantity
45.25 g
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reactant
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52.22 g
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reactant
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400 mL
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solvent
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0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methoxybenzaldehyde (5.0 g, 23.2 mmol) in toluene (300 mL) was added ethanediol (2.16 g, 34.2 mmol) and p-TsOH (20 mg), whereafter the mixture was refluxed for 12 hours. The resulting mixture was cooled to room temperature, washed with NaHCO3/aq, dried (Na2SO4), and concentrated to yield 5.918 g (98%) of the sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
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2.16 g
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reactant
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300 mL
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solvent
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20 mg
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catalyst
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Yield
98%

Synthesis routes and methods IV

Procedure details

To a solution of Compound 19 (50.0 g, 0.23 mol) in toluene (650 mL) were added ethylene glycol (14.2 mL, 0.26 mol) and camphorsulfonic acid (10.7 g, 46 mmol). The reaction solution was heated under reflux with a Dean-Stark trap for 6 h and then cooled to room temperature and diluted with ethyl acetate (300 mL). The resulting solution was washed with aqueous saturated sodium bicarbonate and brine, dried over sodium sulfate and concentrated in vacuo to give Compound 20 (61.5 g, quantitative) as a yellow oil: 1H NMR (CDCl3, 500 MHz) δ 7.44 (d, J=8.5 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 6.79 (dd, J=8.5, 3.0 Hz, 1H), 6.04 (s, 1H), 4.18-4.06 (m, 4H), 3.81 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
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14.2 mL
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reactant
Reaction Step One
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10.7 g
Type
reactant
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650 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane
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Reactant of Route 6
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2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

Citations

For This Compound
10
Citations
M Porcs-Makkay, G Lukacs, A Pandur, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Variously substituted 2-phenyl-1,3-dioxolanes and 2-(2-bromophenyl)-1,3-dioxolanes, prepared from the corresponding benzaldehydes, were lithiated ortho to the acetal group. …
Number of citations: 18 www.sciencedirect.com
K Kobayashi, M Kuroda - Helvetica Chimica Acta, 2014 - Wiley Online Library
An efficient two‐step method for the preparation of 3‐(2‐hydroxyethoxy)‐ or 3‐(3‐hydroxypropoxy)isobenzofuran‐1(3H)‐ones 3 has been developed. Thus, the reaction of 1‐(1,3‐dioxol…
Number of citations: 5 onlinelibrary.wiley.com
T Harrison - Masters Abstracts International, 2012 - researchgate.net
The drug RAB1 was previously developed in our laboratory through the convergent synthesis of a dihydrophthalazine moiety with a diaminopyrimidine derivative1 (Figure 1). RAB1 has …
Number of citations: 0 www.researchgate.net
DB Yadav, L Taleli… - European Journal of …, 2015 - Wiley Online Library
The synthesis of allocolchicine analogues is of importance as these compounds have been found to possess promising anticancer activity by affecting tubulin polymerization. In this …
K Kobayashi, M Kuroda, Y Kanbe - Helvetica Chimica Acta, 2013 - Wiley Online Library
A convenient procedure for the preparation of a new type of thiophthalides, 3‐alkoxybenzo[c]thiophen‐1(3H)‐ones 4 and 9 has been developed. Thus, 1‐(dialkoxymethyl)‐2‐…
Number of citations: 6 onlinelibrary.wiley.com
B Parrino - 2012 - core.ac.uk
Cancer is a growing problem estimated to have about seven million new incidences per year in all over the world. About one in four people will get it in some form during their life time, …
Number of citations: 3 core.ac.uk
Q Zhou, TA Reekie, RH Abbassi, DI Venkata… - Bioorganic & Medicinal …, 2018 - Elsevier
Dual-specificity tyrosine phosphorylation-related kinase 1A (DYRK1A) is a dual-specificity protein kinase that catalyses phosphorylation and autophosphorylation. Higher DYRK1A …
Number of citations: 4 www.sciencedirect.com
J Holmes - 2012 - library-archives.canada.ca
This work covers recent advances in the Stetter reaction, including two novel domino Stetter reactions and preliminary studies on quaternary center formation via the intermolecular …
Number of citations: 3 library-archives.canada.ca
DS Matharu, JED Martins, M Wills - Chemistry–An Asian …, 2008 - Wiley Online Library
Rh III catalysts containing a tetramethylcyclopentadienyl group linked by a ‘tether’ to a tosylated diamine ligand have previously been reported by our group for the asymmetric transfer …
Number of citations: 80 onlinelibrary.wiley.com
PG Echeverria, C Férard, P Phansavath… - Catalysis …, 2015 - Elsevier
A new Rh(III) complex containing the TsDPEN ligand and an η 6 -arene connected through a carbon tether is reported. The asymmetric transfer hydrogenation of a series of ketones …
Number of citations: 62 www.sciencedirect.com

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